molecular formula C14H16BrN3O2 B12224599 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B12224599
M. Wt: 338.20 g/mol
InChI Key: PECYZLLAPUWCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an oxazole-pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The oxazole and pyrrolidine moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with an oxazole-pyrrolidine moiety makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

4-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C14H16BrN3O2/c1-10-17-11(9-19-10)7-18-5-3-12(8-18)20-14-2-4-16-6-13(14)15/h2,4,6,9,12H,3,5,7-8H2,1H3

InChI Key

PECYZLLAPUWCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.